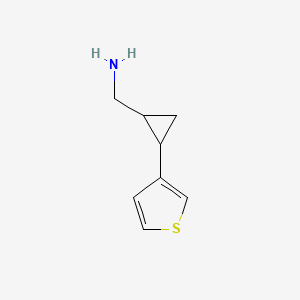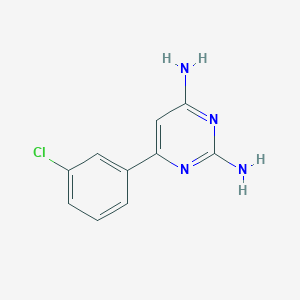
6-(3-Chlorophenyl)pyrimidine-2,4-diamine
Übersicht
Beschreibung
6-(3-Chlorophenyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C10H9ClN4 and a molecular weight of 220.66 . It is a pyrimidine derivative, which is a class of compounds that contain a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 .
Synthesis Analysis
The synthesis of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine involves several steps, including the reaction of 2-chloro-6-methylpyrimidine with 3-aminophenylboronic acid in the presence of a palladium catalyst. More detailed synthesis methods and conditions can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular structure of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine consists of a pyrimidine ring attached to a 3-chlorophenyl group . The InChI code for this compound is 1S/C10H9ClN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) .Wissenschaftliche Forschungsanwendungen
2. Organic Synthesis
- Application : The compound is used in organic synthesis, serving as a building block for the synthesis of more complex molecules.
3. Material Sciences
- Application : The compound is used in material sciences. Its unique properties can contribute to the development of new materials.
4. Anticancer Agents
- Application : Pyrido[2,3-d]pyrimidines, which can be synthesized from 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, have shown a broad spectrum of activities, including antitumor .
- Methods : The compound is synthesized and then tested against various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
- Results : The outcomes would depend on the specific project. The compound could show promising activity against a particular target, leading to further development and optimization .
5. Antibacterial Agents
- Application : Methoprim, a derivative of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, is used as a bacteriostatic antibiotic in combination with sulfamethoxazole .
- Results : Methoprim has been used since 1980, mainly prescribed in the treatment of urinary tract infections and Pneumocystis jirovecii pneumonia, the most prevalent opportunistic microorganisms afflicting individuals with HIV positive patients .
6. Anticonvulsant Agents
- Application : Pyrido[2,3-d]pyrimidines, which can be synthesized from 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, have shown a broad spectrum of activities, including anticonvulsant .
- Results : The outcomes would depend on the specific project. The compound could show promising activity against a particular target, leading to further development and optimization .
7. Antipyretic Agents
- Application : Pyrido[2,3-d]pyrimidines, which can be synthesized from 6-(3-Chlorophenyl)pyrimidine-2,4-diamine, have shown a broad spectrum of activities, including antipyretic .
- Results : The outcomes would depend on the specific project. The compound could show promising activity against a particular target, leading to further development and optimization .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(3-chlorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHOEPQKNFPIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chlorophenyl)pyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



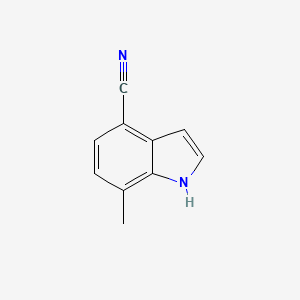
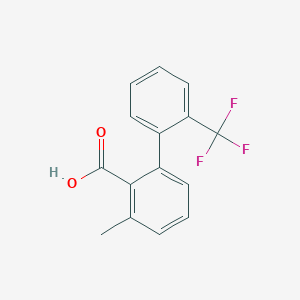
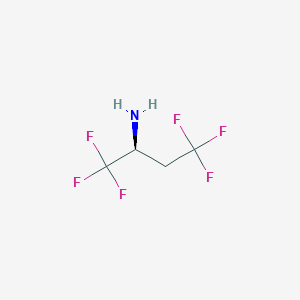

![(Prop-2-yn-1-yl)[1-(thiophen-3-yl)ethyl]amine](/img/structure/B1464633.png)

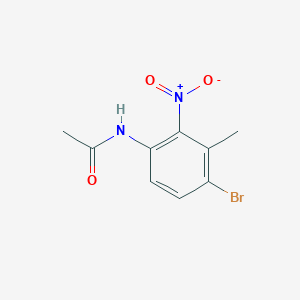
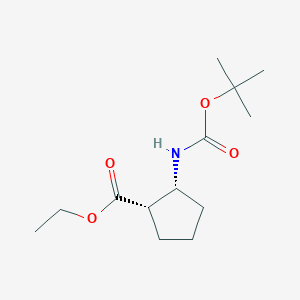
![Methyl 4-{[(4-methoxyphenyl)methyl]amino}-3-nitrobenzoate](/img/structure/B1464637.png)
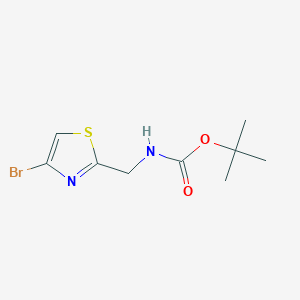
![(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine](/img/structure/B1464641.png)
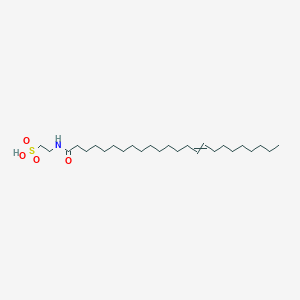
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1464649.png)
